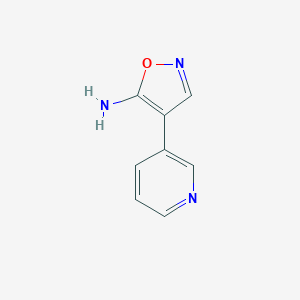

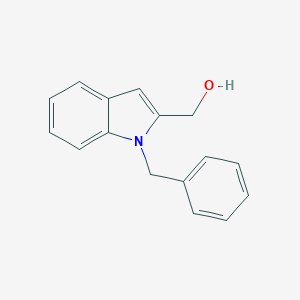

4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine often involves interactions between different heterocyclic scaffolds. For example, the synthesis of derivatives from triazine and triazolamine precursors has been reported, showcasing solvent-free interactions and transformations under autoclave conditions without altering the methylsulfanyl group, indicating the versatility and reactivity of these heterocyclic systems (Shtaitz et al., 2023).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray crystallography, provide insights into the arrangement and geometry of molecules. For instance, certain derivatives crystallize in non-centrosymmetric space groups with triclinic systems, forming structures through intermolecular contacts (Shtaitz et al., 2023). These findings highlight the complex and diverse molecular architectures possible within this class of compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity The compound 4-(Pyridin-3-yl)-1,2-oxazol-5-amine and its derivatives have been synthesized and evaluated for antimicrobial activities. Research shows that derivatives such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibit good to moderate antimicrobial activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Evaluations Compounds derived from this compound have also been synthesized and assessed for their anticancer properties. A series of N-substituted-1,3,4-oxadiazol-2-amines, thiadiazol-2-amines, and triazole-3-thiones demonstrated significant cytotoxicity against various human cancer cell lines, with certain Mannich bases showing potent activity against gastric cancer cells. This suggests the compound's derivatives may serve as leads for the development of new anticancer drugs (Abdo & Kamel, 2015).

Chemical Synthesis and Characterization The synthesis methodologies and characterization of various derivatives of this compound have been extensively studied. These derivatives include novel bisheteroaryl bisazo dyes and thiazolidinones, demonstrating the compound's versatility in chemical synthesis and potential applications in materials science and medicinal chemistry (Modi & Patel, 2013; Dave et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation . Another study suggests that pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities with the compound , may act as potent modulators of Nur77, a nuclear receptor involved in apoptosis and cell proliferation .

Mode of Action

Based on the actions of structurally similar compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction could lead to changes in cellular processes such as cell cycle progression or apoptosis.

Biochemical Pathways

For instance, inhibition of CDK2 can disrupt the cell cycle, preventing cell proliferation . Modulation of Nur77 can also influence apoptosis, potentially leading to cell death .

Pharmacokinetics

A study on a similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, suggests that it possesses good plasma stability . This could potentially impact the bioavailability of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, although further studies are needed to confirm this.

Result of Action

Based on the actions of similar compounds, it may lead to inhibition of cell proliferation and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Eigenschaften

IUPAC Name |

4-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587618 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186960-06-5 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)